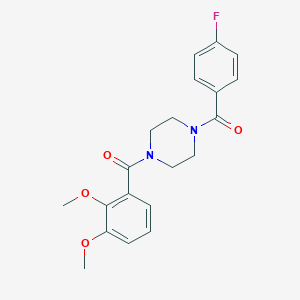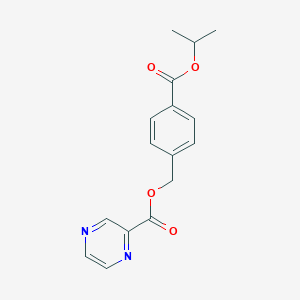![molecular formula C18H25N3 B246968 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole, also known as UR-144, is a synthetic cannabinoid that was first synthesized in 2009. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes. UR-144 has been the subject of extensive research in recent years due to its potential therapeutic applications and its use as a recreational drug.
Mechanism of Action
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole acts as a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes. When 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole binds to these receptors, it activates a cascade of signaling pathways that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce inflammation, relieve pain, and improve cognitive function. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors. However, it also has some limitations, including its potential for toxicity and its potential to produce unwanted side effects.
Future Directions
There are several potential future directions for research on 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole, including its use in the treatment of various neurological disorders, its potential for use in cancer treatment, and its potential for use as a recreational drug. Further research is needed to fully understand the potential therapeutic applications of 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole and to develop safe and effective treatments based on its properties.
Synthesis Methods
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole can be synthesized using a variety of methods, including the reaction of 1-pentyl-3-(4-chlorophenyl)indole with N-(1-pyrrolidinyl)-1-piperidinecarboxamide in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has been studied extensively for its potential therapeutic applications, including its ability to relieve pain, reduce inflammation, and treat various neurological disorders. It has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
properties
Product Name |
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole |
|---|---|
Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C18H25N3/c1-2-6-18-17(5-1)15(13-19-18)14-20-11-7-16(8-12-20)21-9-3-4-10-21/h1-2,5-6,13,16,19H,3-4,7-12,14H2 |
InChI Key |
NPVSKBTWLHRKJH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)








![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)